Enantioselective Quantification: Resolved R-(+)-d5 and S-(−)-d5 Ornidazole Internal Standards vs. Racemic Internal Standards
Ornidazole-d5 is unique among commercially available ornidazole internal standards in being available and validated as separate R-(+)-d5-ornidazole and S-(−)-d5-ornidazole enantiomers for simultaneous stereoselective quantification. In the validated chiral LC–MS/MS method by Du et al. (2013), these enantiomerically pure d5 internal standards enabled baseline chiral separation (resolution Rs = 2.0) of ornidazole enantiomers on a Chiral-AGP column within 7.5 minutes, using MRM transitions m/z 220→128 for ornidazole enantiomers and m/z 225→128 for d5-ornidazole enantiomers [1]. By contrast, the single-stage HPLC-UV method using tinidazole (achiral internal standard) and the LC–MS/MS method using metronidazole as IS are incapable of resolving or quantifying individual ornidazole enantiomers, reporting only total (racemic) ornidazole concentration [2][3]. Ornidazole-¹³C₂,¹⁵N₂ is not commercially supplied as resolved enantiomers, precluding its use in enantioselective assays [4].
| Evidence Dimension | Enantioselective quantification capability |
|---|---|
| Target Compound Data | R-(+)-d5-ornidazole and S-(−)-d5-ornidazole as separate IS; enantioselective LLOQ 0.030 μg/mL per enantiomer; linear range 0.030–10.0 μg/mL per enantiomer; baseline Rs = 2.0 on Chiral-AGP column |
| Comparator Or Baseline | Tinidazole IS (HPLC-UV): achiral; LLOQ 0.05 μg/mL total ornidazole; Metronidazole IS (LC-MS/MS): achiral; LLOQ 1.0 ng/mL total ornidazole in rat plasma; Ornidazole-¹³C₂,¹⁵N₂: not available as resolved enantiomers |
| Quantified Difference | Ornidazole-d5 enables simultaneous quantification of both R-(+) and S-(−) enantiomers from 100 μL plasma vs. total (racemic) quantification only with non-deuterated or alternative isotope-labeled IS |
| Conditions | Human plasma; Chiral-AGP column (150 × 4.0 mm, 5 μm); isocratic mobile phase 10 mM ammonium acetate/acetic acid (100/0.01, v/v); MRM positive ESI mode |
Why This Matters
Procurement of Ornidazole-d5 enantiomers is mandatory for any laboratory conducting stereoselective pharmacokinetic studies or regulatory bioequivalence trials of ornidazole, where separate quantification of R-(+) and S-(−) enantiomers is required by evolving regulatory guidance on chiral drugs.
- [1] Du J, Ma Z, Zhang Y, et al. Enantioselective determination of ornidazole in human plasma by liquid chromatography–tandem mass spectrometry on a Chiral-AGP column. J Pharm Biomed Anal. 2013;86:182-188. doi:10.1016/j.jpba.2013.07.048 View Source
- [2] Soma Shekar M, Vidya Sagar J, Narsaiah N, et al. Validated HPLC method for the determination of ornidazole in human serum and urine. Indian J Pharm Sci. 2016;78(3):401-407. Tinidazole IS; LLOQ 0.05 μg/mL; recovery >90%. View Source
- [3] Kumar A, et al. Development of a validated bioanalytical method for the simultaneous estimation of ornidazole and miconazole in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. J Liq Chromatogr Relat Technol. 2024;47(1-5):35-43. Metronidazole IS; LLOQ for ODZ 1.0 ng/mL. View Source
- [4] MedChemExpress. Ornidazole-¹³C₂,¹⁵N₂ (Ro 7-0207-¹³C₂,¹⁵N₂), Product No. HY-B0508S1. Supplied as racemic mixture only; no enantiomerically resolved product available. View Source
